molecular formula C26H38O3 B14376288 2-Oxo-2-phenylethyl octadec-12-ynoate CAS No. 90124-02-0

2-Oxo-2-phenylethyl octadec-12-ynoate

Cat. No.: B14376288
CAS No.: 90124-02-0
M. Wt: 398.6 g/mol
InChI Key: NHAAMJMWEBFMMH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-12-ynoate is a chemical compound with a complex structure that includes both phenyl and alkyne groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-12-ynoate typically involves the esterification of 12-octadecynoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-12-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-12-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-12-ynoate involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl octadec-12-ynoate is unique due to its specific alkyne position and the presence of both phenyl and alkyne groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

90124-02-0

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-12-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-5,8-15,19,22-23H2,1H3

InChI Key

NHAAMJMWEBFMMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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